4-Methyl-1-oxaspiro(5.5)undecene
Description
Nomenclature and Chemical Structure of 4-Methyl-1-oxaspiro(5.5)undecene
The systematic name, this compound, precisely describes the molecular architecture of this compound. The term "spiro" indicates that the two rings in the molecule share a single common atom. In this case, the structure consists of a cyclohexane (B81311) ring and a dihydropyran ring connected by a spiro junction. The "1-oxa" prefix specifies that an oxygen atom is at the first position of the spirocyclic system, making it an ether. The "undecene" part of the name denotes a total of eleven carbon atoms in the bicyclic system with one double bond. The "4-methyl" indicates a methyl group substitution at the fourth position of the dihydropyran ring.
The chemical structure of this compound is characterized by the fusion of a six-membered carbocyclic ring and a six-membered heterocyclic ring containing oxygen. The presence of a double bond within the heterocyclic ring introduces a degree of unsaturation.
Table 1: Structural and Chemical Identifiers of this compound
| Identifier | Value |
| Molecular Formula | C₁₁H₁₈O uni.lu |
| IUPAC Name | 4-methyl-1-oxaspiro[5.5]undec-3-ene |
| CAS Number | 62062-94-6, 68228-06-8 epa.govscent.vn |
| Molecular Weight | 166.26 g/mol |
| InChI Key | WJHAXQNOQJKTQV-UHFFFAOYSA-N uni.lu |
Contextualization within Spirocyclic Ether Chemistry
Spirocyclic ethers are a significant class of organic compounds characterized by a spiro center where at least one of the rings contains an oxygen atom. These structures are of considerable interest due to their unique three-dimensional arrangements, which can impart specific chemical and biological properties. The rigid conformation conferred by the spirocyclic framework can be advantageous in the design of molecules with specific spatial orientations of functional groups.
The chemistry of spirocyclic ethers is diverse, with numerous synthetic strategies developed for their construction. These methods often involve intramolecular cyclization reactions, such as etherification or cycloaddition, to form the characteristic spiro linkage. The stability and reactivity of spirocyclic ethers are influenced by factors such as ring size, the nature of the substituents, and the presence of other functional groups.
Significance in Organic Synthesis and Heterocyclic Compound Research
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in many areas of science, including medicinal chemistry and materials science. Spiro-fused heterocycles, such as this compound, represent a structurally intriguing subclass. The incorporation of a spirocyclic ether moiety can influence the pharmacological and pharmacokinetic properties of a molecule.
In organic synthesis, spirocyclic ethers serve as versatile building blocks and intermediates for the construction of more complex molecular architectures. The development of stereoselective methods for the synthesis of chiral spirocyclic ethers is an active area of research, as the stereochemistry of the spiro center can have a profound impact on the biological activity of the final product. Research into compounds like this compound contributes to the broader understanding of the synthesis and properties of spirocyclic systems, which can lead to the discovery of new bioactive compounds and functional materials.
Structure
2D Structure
3D Structure
Properties
CAS No. |
68228-06-8 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4-methyl-1-oxaspiro[5.5]undec-2-ene |
InChI |
InChI=1S/C11H18O/c1-10-5-8-12-11(9-10)6-3-2-4-7-11/h5,8,10H,2-4,6-7,9H2,1H3 |
InChI Key |
WJHAXQNOQJKTQV-UHFFFAOYSA-N |
SMILES |
CC1CC2(CCCCC2)OC=C1 |
Canonical SMILES |
CC1CC2(CCCCC2)OC=C1 |
Other CAS No. |
68228-06-8 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 4 Methyl 1 Oxaspiro 5.5 Undecene
Mechanistic Insights into Cyclization Pathways
The synthesis of oxaspirocycles like 4-Methyl-1-oxaspiro(5.5)undecene is often achieved through sophisticated cascade reactions, with gold catalysis being a particularly effective method. beilstein-journals.orgacs.orgnih.gov These reactions transform acyclic hydroxy-functionalized enynes into complex cyclic structures with high efficiency and selectivity. beilstein-journals.orgnih.gov
The catalytic cycle for the formation of spiroethers such as this compound typically begins with the activation of an alkyne. Cationic gold(I) complexes are highly effective for this purpose due to their strong affinity for π-systems (alkynophilicity), a property enhanced by relativistic effects. acs.orgnih.gov The gold(I) catalyst coordinates to the carbon-carbon triple bond of a suitable hydroxy enyne precursor. youtube.com This interaction renders the alkyne electron-deficient and thus highly electrophilic, priming it for nucleophilic attack. acs.orgyoutube.com
This activation is the critical first step that initiates the carbocyclization cascade. acs.orgnih.gov The gold catalyst, often stabilized by phosphine (B1218219) ligands, selectively activates the alkyne even in the presence of other functional groups, which is a hallmark of its synthetic utility. nih.gov The subsequent step involves the attack of a nucleophile, leading to the formation of the cyclic framework.
Following the gold-catalyzed activation of the alkyne, the tethered hydroxyl group in the precursor molecule acts as an intramolecular nucleophile. nih.gov It attacks the activated alkyne, leading to the formation of a new carbon-oxygen bond and the construction of the heterocyclic ring of the spiroether system. nih.govresearchgate.net This intramolecular addition is a key bond-forming event that establishes the core structure of the oxaspirocycle.
The catalytic cycle concludes with a protodemetalation (often called protodeauration in gold catalysis) step. nih.govrsc.org In this process, a proton source, which can be a protic solvent or an additive, cleaves the carbon-gold bond of the vinyl-gold intermediate formed after the nucleophilic attack. acs.orgnih.gov This step releases the final product, this compound, and regenerates the active gold(I) catalyst, allowing it to participate in another catalytic cycle. nih.gov The efficiency of this final step is crucial for achieving a high catalytic turnover.
Computational and experimental studies have shed light on the transient species involved in gold-catalyzed enyne cyclizations. After the initial coordination of the gold(I) catalyst to the alkyne, the reaction proceeds through highly reactive intermediates. nih.govresearchgate.net One of the most commonly proposed key intermediates is a cyclopropyl (B3062369) gold(I) carbene-like species. nih.govacs.orgacs.org These intermediates are not always classical, displaying a structure that can be described as a distorted cyclopropyl gold(I) carbene or a related vinylgold carbocation. nih.govresearchgate.net
The exact structure of the intermediate—whether it has more of a carbene or carbocation character—can depend on the substitution pattern of the starting enyne. nih.gov These electrophilic intermediates are then trapped by the nucleophile (in this case, the intramolecular hydroxyl group) to form the final product. acs.org The understanding of these intermediates is critical for explaining the observed product distributions and for designing new synthetic methodologies. researchgate.netrsc.org
Hydrogenation Reactions of Unsaturated Spiroethers
The carbon-carbon double bond within the this compound structure provides a reactive site for further chemical modification, most notably through hydrogenation.
Catalytic hydrogenation is a fundamental reaction in organic synthesis used to reduce unsaturated compounds. pressbooks.pubncert.nic.in In the case of this compound, the alkene moiety can be reduced to an alkane by the addition of molecular hydrogen (H₂) across the double bond. This process, which is typically exothermic, converts the unsaturated spiroether into its corresponding saturated analog, 4-Methyl-1-oxaspiro(5.5)undecane. youtube.com The reaction requires a metal catalyst to proceed at a practical rate by lowering the activation energy. pressbooks.pubtiktok.com The mechanism generally involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst, where the transfer of hydrogen atoms occurs, typically from the same face of the double bond (syn-addition). pressbooks.pubyoutube.com
The successful hydrogenation of alkenes relies on the appropriate choice of catalyst and reaction conditions. Heterogeneous catalysts are most commonly employed for this transformation due to their high activity and ease of separation from the reaction mixture. pressbooks.pub Key parameters influencing the reaction include the choice of catalyst, solvent, hydrogen pressure, and temperature. researchgate.netrsc.org
Below is a table summarizing common catalyst systems used for the hydrogenation of alkenes.
| Catalyst System | Description | Typical Solvents | Common Conditions |
| Palladium on Carbon (Pd/C) | A versatile and widely used catalyst consisting of palladium metal dispersed on high-surface-area activated carbon. masterorganicchemistry.comwikipedia.org Loadings of 5% or 10% are common. wikipedia.org | Ethanol, Methanol, Ethyl acetate, Acetic acid. u-tokyo.ac.jplibretexts.org | Atmospheric or elevated H₂ pressure, Room temperature. u-tokyo.ac.jpyoutube.com |
| Platinum(IV) Oxide (PtO₂) (Adams' Catalyst) | A precursor that is reduced in situ by hydrogen to form highly active platinum black. pressbooks.pubwikipedia.orgstanford.edu It is effective for a wide variety of reductions. wikipedia.org | Ethanol, Acetic acid. libretexts.orgwikipedia.org | Atmospheric or low H₂ pressure, Room temperature. ncert.nic.inwikipedia.org |
| Raney Nickel (Raney-Ni) | A fine-grained solid composed mostly of nickel, derived from a nickel-aluminum alloy. libretexts.orgacs.org It is a cost-effective and highly active catalyst. acs.org | Ethanol, Water. | Often requires elevated temperature and pressure compared to Pt or Pd. researchgate.netorgsyn.orgmdpi.com |
Oxidative Transformations of the Spirocyclic Core
The presence of the allylic C-H bonds in the cyclohexene (B86901) ring of this compound makes it a substrate for oxidative functionalization. These reactions can lead to the introduction of oxygen-containing functional groups, altering the compound's chemical properties and potential applications.
Enzymatic catalysis, particularly utilizing enzymes such as cytochromes P450 (P450s), presents a green and efficient method for allylic oxidation. nih.gov These biocatalytic systems can facilitate the introduction of an oxygen atom at the allylic position of substrates like this compound, leading to the formation of allylic alcohols which can be further oxidized to the corresponding spiro-enones. The mechanism of hydroxylation by P450 enzymes involves the binding of the substrate to the enzyme's active site, followed by the reduction of the heme iron. nih.gov This process ultimately enables the selective oxidation of the allylic C-H bond.
The transformation of this compound to a spiro-enone involves a two-step process. Initially, an allylic hydroxylation occurs, introducing a hydroxyl group at a carbon atom adjacent to the double bond. Subsequent oxidation of this newly formed alcohol yields the ketone, resulting in a spiro-enone. This biocatalytic approach is advantageous as it often proceeds with high selectivity and under mild reaction conditions, avoiding the use of toxic metal catalysts or complex ligands. nih.gov
A key advantage of employing enzymatic catalysts in the oxidation of complex molecules like this compound is the high degree of chemo- and regioselectivity they can offer. nih.gov In the context of this spirocyclic compound, there are multiple potential sites for oxidation, including the double bond itself and the two different allylic positions.
Biocatalytic systems, such as those involving P450 enzymes, can distinguish between these sites. For instance, while some enzymes might catalyze the epoxidation of the double bond, others can selectively hydroxylate one of the allylic positions. nih.gov This selectivity is dictated by the specific three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in a particular orientation, thus directing the oxidative attack to a specific position.
The regioselectivity of the allylic oxidation is crucial in determining the final product. For this compound, oxidation can occur at either the C3 or C5 position of the cyclohexene ring. The inherent asymmetry of the molecule, coupled with the chiral environment of the enzyme's active site, can lead to the preferential formation of one regioisomer over the other. This selectivity is a significant area of research, as it allows for the controlled synthesis of specific spiro-enone derivatives.
Spectroscopic Characterization and Structural Elucidation of 4 Methyl 1 Oxaspiro 5.5 Undecene
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific experimental ¹H NMR data for 4-Methyl-1-oxaspiro(5.5)undecene has been found in the searched scientific literature. The generation of a data table with chemical shifts, multiplicities, coupling constants, and assignments is therefore not possible.
Specific experimental ¹³C NMR data for this compound is not available in the reviewed literature. A data table of chemical shifts and carbon assignments cannot be compiled.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
While the monoisotopic mass of this compound is known to be approximately 166.136 g/mol , detailed experimental mass spectrometry data, including a comprehensive analysis of its fragmentation pattern, has not been published. A data table of fragment ions and their relative abundances cannot be provided.
Chromatographic Techniques for Purity and Isomer Separation
No specific studies detailing the gas chromatographic analysis of this compound, including retention times and column specifications, were identified.
There is no available information in the scientific literature regarding the separation of this compound using High-Performance Liquid Chromatography.
Theoretical and Computational Studies on 4 Methyl 1 Oxaspiro 5.5 Undecene
Quantum Chemical Calculations
Quantum chemical calculations offer profound insights into the behavior of molecules at the electronic level. For 4-Methyl-1-oxaspiro[5.5]undecene, these computational methods are instrumental in elucidating its fundamental properties, including its electronic structure, bonding characteristics, and the energetic landscapes of its potential chemical transformations.
Electronic Structure and Bonding Analysis
The electronic structure of 4-Methyl-1-oxaspiro[5.5]undecene is characterized by a unique arrangement of its constituent atoms, featuring a spirocyclic junction where a cyclohexane (B81311) ring and a dihydropyran ring are orthogonally connected through a shared quaternary carbon atom. This spirocyclic nature, combined with the presence of a methyl group and an endocyclic double bond, dictates the molecule's electron distribution and chemical reactivity.
An analysis of the molecular orbitals reveals a highest occupied molecular orbital (HOMO) primarily localized on the electron-rich double bond within the dihydropyran ring. The lowest unoccupied molecular orbital (LUMO) is also centered in this region, suggesting that this double bond is the most probable site for electrophilic attack and other chemical reactions. The oxygen atom, with its lone pairs of electrons, also contributes significantly to the electronic environment, influencing the molecule's polarity and its ability to act as a hydrogen bond acceptor.
The bonding in 4-Methyl-1-oxaspiro[5.5]undecene is a framework of covalent sigma bonds forming the carbon skeleton, with a single pi bond in the unsaturated ring. The spirocyclic center introduces a degree of strain into the molecule, which can influence bond lengths and angles compared to their acyclic counterparts.
Reaction Pathway and Transition State Calculations
Computational chemistry provides a powerful lens through which to study the mechanisms of reactions involving 4-Methyl-1-oxaspiro[5.5]undecene. By mapping the potential energy surface, researchers can identify the most energetically favorable routes for chemical transformations and characterize the fleeting, high-energy structures known as transition states.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of 4-Methyl-1-oxaspiro[5.5]undecene, allowing for the exploration of its conformational landscape and the prediction of its physicochemical properties.
Conformational Analysis of Spirocyclic Systems
The spirocyclic structure of 4-Methyl-1-oxaspiro[5.5]undecene gives rise to a complex array of possible conformations. The cyclohexane ring can adopt chair, boat, and twist-boat conformations, while the dihydropyran ring also possesses a degree of flexibility. The interplay between these two rings, constrained by the spiro junction, leads to a unique set of stable conformers.
Prediction of Molecular Descriptors
Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. Computational methods can efficiently predict a wide range of these descriptors for 4-Methyl-1-oxaspiro[5.5]undecene, providing valuable information for various applications, such as in the fields of medicinal chemistry and materials science.
These descriptors can be categorized into several types, including constitutional, topological, and quantum-chemical descriptors. For example, the predicted octanol-water partition coefficient (LogP) is a key descriptor for assessing a molecule's hydrophobicity. The table below presents a selection of predicted molecular descriptors for 4-Methyl-1-oxaspiro[5.5]undecene.
| Molecular Descriptor | Predicted Value |
| Molecular Formula | C₁₁H₁₈O |
| Molecular Weight | 166.26 g/mol |
| XLogP3 | 3.1 |
| Topological Polar Surface Area | 9.2 Ų |
| Number of Rotatable Bonds | 1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
These predicted descriptors offer a rapid and cost-effective way to estimate the properties of 4-Methyl-1-oxaspiro[5.5]undecene without the need for experimental measurements, thereby accelerating the process of chemical research and development.
Derivatives and Analogs of 4 Methyl 1 Oxaspiro 5.5 Undecene
Saturated Analogs: 4-Methyl-1-oxaspiro[5.5]undecane
The complete saturation of the cyclohexene (B86901) ring in 4-Methyl-1-oxaspiro(5.5)undecene yields its saturated analog, 4-Methyl-1-oxaspiro[5.5]undecane. This transformation from an unsaturated to a saturated system significantly alters the molecule's three-dimensional structure and, consequently, its chemical and physical properties. The removal of the double bond eliminates the planarity of that portion of the ring, resulting in a more flexible cyclohexyl group.
Detailed synthetic routes and in-depth characterization of 4-Methyl-1-oxaspiro[5.5]undecane are not extensively documented in publicly available scientific literature. However, general methods for the catalytic hydrogenation of alkenes to alkanes are well-established and would be the presumptive pathway to this saturated analog.
Oxidized Derivatives: 4-Methyl-1-oxaspiro[5.5]undec-3-en-2-one
The introduction of a carbonyl group into the spirocyclic framework leads to oxidized derivatives such as 4-Methyl-1-oxaspiro[5.5]undec-3-en-2-one. This α,β-unsaturated ketone, also known as a spirocyclic enone, is a synthetically valuable intermediate. The conjugated system of the enone moiety provides multiple reactive sites for nucleophilic and electrophilic additions, making it a versatile building block in organic synthesis.
Specific research detailing the synthesis and reactivity of 4-Methyl-1-oxaspiro[5.5]undec-3-en-2-one is limited. General synthetic strategies towards similar spirocyclic enones often involve oxidation of the corresponding allylic alcohol or other functional group manipulations on a pre-formed spirocyclic core.
Halogenated Derivatives: Chloro-Oxaspiro[5.5]undecene and Chloro-Oxaspiro[5.5]undecane
The incorporation of halogen atoms, such as chlorine, onto the oxaspiro[5.5]undecene or undecane (B72203) skeleton gives rise to halogenated derivatives. These compounds are of interest due to the significant impact of halogens on a molecule's reactivity, lipophilicity, and metabolic stability.
A specific example is 4-Chloro-1-oxaspiro[5.5]undecane, which is commercially available, indicating its use in chemical synthesis or as a research chemical. bldpharm.com However, detailed peer-reviewed studies on its synthesis and properties are not readily found. The synthesis of such compounds would likely proceed through standard halogenation reactions on the corresponding alcohol or alkene precursors. Information regarding chloro-derivatives of the unsaturated this compound is even more scarce in the current body of scientific literature.
Hydroxylated Derivatives: 4-Methyl-1-oxaspiro[5.5]undecan-4-ol
Hydroxylation of the spirocyclic system leads to alcohol derivatives, such as 4-Methyl-1-oxaspiro[5.5]undecan-4-ol. This tertiary alcohol is a known compound with documented physical and chemical properties. epa.gov It is recognized for its characteristic herbal, minty, and camphoraceous aroma, which has led to its use as a fragrance ingredient.
The synthesis of this hydroxylated derivative can be envisioned through the hydration of the parent alkene, this compound, or via the reaction of a suitable organometallic reagent with a corresponding spirocyclic ketone.
Studies on Stereoisomers and Enantioconvergent Transformations of Spirocyclic Alcohols
Spirocyclic systems, including derivatives of this compound, often contain stereocenters, leading to the existence of multiple stereoisomers. The synthesis of single, enantiomerically pure stereoisomers is a significant challenge and a major focus in modern organic chemistry, as different stereoisomers can exhibit distinct biological activities and physical properties.
Enantioconvergent synthesis is a powerful strategy to convert a racemic mixture (an equal mixture of both enantiomers) of a starting material into a single enantiomer of the product. This approach is highly efficient as it theoretically allows for a 100% yield of the desired enantiomer. For spirocyclic alcohols, this can be achieved through various catalytic methods, including chemoenzymatic and metal-catalyzed reactions. While general methodologies for the enantioconvergent transformation of racemic alcohols are well-developed, specific applications of these techniques to the 4-Methyl-1-oxaspiro[5.5]undecane framework are not yet reported in the literature.
Comparison with Related Spirocyclic Systems: Oxaspiro[4.5]decene and Oxaspiro[3.5]nonene
The chemical and physical properties of spirocyclic ethers are influenced by the size of the constituent rings. Comparing the 1-oxaspiro[5.5]undecene system with its smaller ring analogs, such as oxaspiro[4.5]decene and oxaspiro[3.5]nonene, provides insight into the effects of ring strain and conformational flexibility.
The oxaspiro[4.5]decane framework, which consists of a five-membered and a six-membered ring sharing a spirocyclic carbon, is a common motif in natural products and synthetic molecules. mdpi.com The synthesis of these compounds is well-documented. The oxaspiro[3.5]nonene system, containing a four-membered oxetane (B1205548) ring, is subject to greater ring strain, which influences its reactivity and stability. While research exists on these smaller spirocyclic systems, direct comparative studies that systematically evaluate the properties of oxaspiro[3.5]nonene, oxaspiro[4.5]decene, and oxaspiro[5.5]undecene are not prevalent. Such studies would be valuable for understanding the structure-property relationships within this class of spirocyclic ethers.
Advanced Research Directions and Future Perspectives in Spiroether Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of spiroethers presents unique challenges due to the creation of a sterically demanding spirocyclic center. researchgate.net Modern synthetic chemistry is focused on developing efficient and environmentally benign methods to access these complex molecules. nih.gov
The development of novel catalysts is paramount for the selective and efficient synthesis of spiroethers. Research efforts are directed towards designing catalysts that can control stereochemistry and improve reaction yields. Both metal-based and organocatalysts have shown promise in spiroetherification reactions. For instance, iridium-containing cytochromes have been utilized for the enantioselective cyclopropanation of methylene-substituted saturated heterocycles, providing access to complex spirocyclic amines with high stereoselectivity. acs.org Similarly, phenol-derived catalysts have been developed for the synthesis of spirocyclic carbonates from spiroepoxy oxindoles and carbon dioxide under ambient conditions. rsc.org The discovery of new reaction mechanisms, such as the pairing of copper sites in catalysts for selective catalytic reduction, could inspire improved catalyst designs for various applications. youtube.com
Table 1: Examples of Catalysts in Spiroether Synthesis
| Catalyst Type | Reaction | Key Advantages |
|---|---|---|
| Iridium-containing Cytochrome | Enantioselective cyclopropanation | High stereoselectivity, enzymatic platform |
| Phenol-derived Catalyst | Synthesis of spirocyclic carbonates | Metal-free, ambient reaction conditions |
| Copper-based Catalysts | Selective catalytic reduction | Potential for improved efficiency at lower temperatures |
This table presents a selection of catalyst types and their applications in the synthesis of spirocyclic compounds, illustrating the diversity of catalytic approaches.
The principles of green chemistry are increasingly being integrated into the synthesis of spiroethers to minimize environmental impact. This includes the use of environmentally benign solvents like water, catalyst-free reaction conditions, and energy-efficient methods such as microwave irradiation. rsc.orgutrgv.edu For example, the synthesis of structurally diverse spiroheterocycles has been achieved in an aqueous medium using sulfamic acid as a catalyst in a multicomponent domino reaction. rsc.org Another green approach involves the catalyst-free synthesis of nitrogen-containing spiro heterocycles via a double Michael addition reaction in ethylene (B1197577) glycol. rsc.org The use of ionic liquids as catalysts in microwave-assisted reactions also represents a sustainable alternative for the synthesis of spiro compounds. nih.gov
Table 2: Comparison of Green Chemistry Metrics for Spiroether Synthesis
| Synthetic Approach | Solvent | Catalyst | Energy Source | Key Green Advantage |
|---|---|---|---|---|
| Domino Reaction | Water | Sulfamic acid | Conventional Heating | Use of aqueous medium |
| Double Michael Addition | Ethylene Glycol | None | Conventional Heating | Catalyst-free conditions |
| Multicomponent Reaction | Water | N,N-Diisopropylethylamine | Microwave Irradiation | Reduced reaction time, water as solvent |
This table compares different synthetic strategies for spirocycles based on key green chemistry principles, highlighting the move towards more sustainable practices.
Exploration of Complex Spiroether Architectures
The synthesis of increasingly complex spiroether architectures is a key area of research, driven by the desire to explore new chemical space and access novel biological activities. nih.gov
Cascade and tandem reactions are powerful tools for the efficient construction of complex molecules from simple starting materials in a single operation. nih.gov These reactions allow for the formation of multiple bonds and stereocenters in a sequential manner, leading to a rapid increase in molecular complexity. For instance, a gold and iridium sequential catalytic system has been used for the enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols/alkynamides to produce spiroketals. researchgate.net Similarly, a four-component A³-based cascade reaction co-catalyzed by CuBr₂/TFA has been developed for the synthesis of 3-oxetanone-derived N-propargyl spirooxazolidines. mdpi.com Yttrium(III)-catalyzed tandem reactions have also been employed for the synthesis of polycyclic spiroindolines. rsc.org
Controlling the stereochemistry during the synthesis of spirocycles with multiple stereocenters is a significant challenge. chemrxiv.org Recent advances have focused on diastereoselective and enantioselective methods to produce single isomers of complex spirocyclic compounds. An iron-catalyzed hydrogen atom transfer (HAT)-initiated Dowd–Beckwith rearrangement has been shown to produce cyclic and spirocyclic quaternary carbons with high stereocontrol. acs.org The synthesis of chiral tetra-heterosubstituted carbon spiro stereocenters has been achieved using CpRu catalysis, yielding single enantiomers with defined absolute configurations. acs.org
Table 3: Methods for Stereocontrolled Synthesis of Spirocycles
| Method | Key Feature | Stereochemical Outcome |
|---|---|---|
| Iron-Catalyzed HAT-Initiated Rearrangement | Ring contraction of cyclic ketones | Diastereoselective formation of two contiguous stereocenters |
| CpRu Catalysis | Condensation of α-diazo-β-ketoesters and cyclic carbonates | Synthesis of single enantiomers of tetraoxa carbon spiro stereocenters |
| Iridium and Brønsted Acid Co-catalysis | Enantioselective formal [4+2] cycloaddition | Enantioenriched spiro-N,O-ketals |
This table showcases selected methodologies that enable the synthesis of spirocyclic systems with controlled stereochemistry, a crucial aspect for their application in drug discovery.
Computational Design and High-Throughput Screening of Spirocyclic Compounds
Computational tools are playing an increasingly important role in the design and discovery of novel spirocyclic compounds. nih.gov These methods allow for the systematic exploration of the vast chemical space of spirocycles and the prediction of their physicochemical and biological properties. nih.gov Computational analysis has been used to chart the biologically relevant chemical space of spirocycles, revealing that while there is notable scaffold diversity, the number of combinations of differently sized rings is limited, suggesting significant potential for expansion. nih.govresearchgate.net The design and synthesis of spiroligomer enzyme-like catalysts represent a frontier in this area, aiming to create highly structured and robust catalysts for industrial processes. fas.org These computational approaches, combined with high-throughput screening, can accelerate the identification of spirocyclic compounds with desired properties, including potential drug candidates. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Methyl-1-oxaspiro[5.5]undecene, and what experimental parameters influence yield?
- Methodological Answer : The compound can be synthesized via gold-catalyzed double cyclization of 1,5-enynes, which proceeds through alkyne activation and carbocyclization . Acid-catalyzed isomerization of α-alkenes (e.g., α-undecene) is another route, where reaction conditions (temperature, solvent, acid strength) significantly affect conversion rates and oligomerization side reactions . For example, perchloric acid/anhydride systems at 100°C minimize oligomerization .
Q. How is structural characterization of 4-Methyl-1-oxaspiro[5.5]undecene performed, and what analytical techniques are critical?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly NMR, is essential for conformational analysis and distinguishing between endo/exo anomeric effects in spiroacetals . X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated in studies of structurally similar spiro compounds .
Q. What safety protocols are recommended for handling 4-Methyl-1-oxaspiro[5.5]undecene in laboratory settings?
- Methodological Answer : While direct toxicity data for this compound are limited, structurally related spiroethers (e.g., 1-Oxaspiro[4.5]dec-6-en-2-ol derivatives) require precautions against acute toxicity (oral, dermal) and respiratory irritation . Use PPE (gloves, respirators), ensure ventilation, and follow spill containment protocols (e.g., avoid aerosolization) .
Advanced Research Questions
Q. How do conformational dynamics of 4-Methyl-1-oxaspiro[5.5]undecene influence its reactivity, and what experimental approaches validate these dynamics?
- Methodological Answer : Variable-temperature NMR reveals conformational equilibria between major and minor spiroacetal forms, driven by endo/exo anomeric effects . For example, 1-oxaspiro[5.5]undecane derivatives exhibit temperature-dependent conformational ratios, with equilibria observable below −80°C . Computational modeling (DFT) can supplement experimental data to predict thermodynamic stability .
Q. What mechanistic insights explain discrepancies in catalytic synthesis yields for spiro compounds like 4-Methyl-1-oxaspiro[5.5]undecene?
- Methodological Answer : Competing pathways (e.g., oligomerization vs. isomerization) in acid-catalyzed reactions lead to yield variations. Kinetic studies using pseudo-first-order approximations and monitoring intermediates (e.g., via GC-MS) help identify rate-limiting steps . Gold-catalyzed methods avoid side reactions by favoring 6-endo-dig cyclization, which is stereospecific and efficient .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for spiro compounds with similar frameworks?
- Methodological Answer : Cross-validation with high-resolution techniques is critical:
- X-ray crystallography confirms absolute configuration .
- 2D NMR (COSY, NOESY) resolves overlapping signals in complex mixtures .
- Isotopic labeling (e.g., ) tracks oxygen participation in acetal formation .
Data Interpretation & Experimental Design
Q. What strategies optimize the synthesis of 4-Methyl-1-oxaspiro[5.5]undecene derivatives for high diastereoselectivity?
- Methodological Answer :
- Catalyst selection : Gold(I) catalysts favor stereospecific spiroannelation over racemic pathways .
- Solvent polarity : Non-polar solvents (e.g., toluene) stabilize transition states in acid-catalyzed isomerization .
- Temperature control : Lower temperatures (−20°C to 0°C) reduce side reactions in Michael spiroannelation steps .
Q. How should researchers design experiments to probe the biological or material science applications of 4-Methyl-1-oxaspiro[5.5]undecene?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Introduce substituents at the 4-methyl or spiro-oxygen positions and assess changes in properties (e.g., ligand binding, thermal stability) .
- Crystallographic screening : Co-crystallize the compound with target proteins or materials to study interactions .
- Stability testing : Monitor degradation under UV light or oxidative conditions to evaluate material durability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
